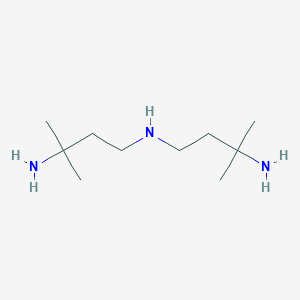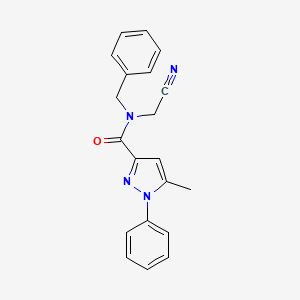![molecular formula C18H18FN3O3 B2924756 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097888-89-4](/img/structure/B2924756.png)
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups. It has a piperazin-2-one group, which is a type of cyclic amide . It also contains a pyridin-3-yl group, which is a type of nitrogen-containing aromatic ring . The 2-Fluorophenoxy group is a type of ether with a fluorine atom attached to the aromatic ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, ether, and aromatic ring. The amide could undergo hydrolysis, the ether could react with strong acids, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could allow for hydrogen bonding, potentially making the compound solid at room temperature .Applications De Recherche Scientifique
Antimalarial Applications
Piperazine and pyrrolidine derivatives, which are structurally related to 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, have been synthesized and evaluated for their antimalarial properties. These compounds showed significant inhibition of the growth of the Plasmodium falciparum chloroquine-resistant strain in culture. The presence of a hydroxyl group, a propane chain, and a fluorine atom were crucial for antiplasmodial activity, indicating the potential of such compounds in malaria treatment research (Mendoza et al., 2011).
Antitumor Activity
Another area of research has focused on novel pyrimidinyl pyrazole derivatives, including compounds structurally related to 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, for their potential antitumor activity. These compounds were evaluated against several tumor cell lines in vitro, showing potent cytotoxicity and suggesting a promising direction for cancer treatment development (Naito et al., 2005).
Neurological Research
In neurological research, compounds with the core structure of 4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one have been explored for their potential to bind to dopamine and serotonin receptors. These studies aim to develop new therapeutic agents for treating various psychiatric and neurological disorders by understanding the interactions between these compounds and neurotransmitter receptors (Raviña et al., 2000).
Cardiovascular and Metabolic Studies
The modification and evaluation of similar compounds have been conducted in the context of cardiovascular and metabolic diseases. Research has shown that certain derivatives exhibit antiarrhythmic and antihypertensive effects, alongside adrenolytic activity, providing insights into potential treatments for related conditions (Malawska et al., 2002).
Propriétés
IUPAC Name |
4-[2-(2-fluorophenoxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13(25-16-7-3-2-6-15(16)19)18(24)21-9-10-22(17(23)12-21)14-5-4-8-20-11-14/h2-8,11,13H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXKLNNDFXMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)


![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)